molecular formula C8H11ClN2O2 B1430005 2-Hydrazinobenzoic acid methyl ester hydrochloride CAS No. 21533-63-1

2-Hydrazinobenzoic acid methyl ester hydrochloride

Cat. No.: B1430005
CAS No.: 21533-63-1
M. Wt: 202.64 g/mol
InChI Key: BQMZPDCLKGUAEV-UHFFFAOYSA-N
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Description

2-Hydrazinobenzoic acid methyl ester hydrochloride is an organic compound with the chemical formula C8H11ClN2O2. It is a white crystalline powder that is soluble in water and ethanol, and slightly soluble in chloroform .

Preparation Methods

2-Hydrazinobenzoic acid methyl ester hydrochloride is typically synthesized through a two-step process :

Chemical Reactions Analysis

2-Hydrazinobenzoic acid methyl ester hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydrazinobenzoic acid methyl ester hydrochloride has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s hydrazine group makes it useful in the modification of biomolecules.

    Medicine: Due to its antibacterial and antiviral properties, it is being explored for potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

2-Hydrazinobenzoic acid methyl ester hydrochloride can be compared with other hydrazine derivatives such as:

Properties

IUPAC Name

methyl 2-hydrazinylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-4-2-3-5-7(6)10-9;/h2-5,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMZPDCLKGUAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21533-63-1
Record name methyl 2-hydrazinylbenzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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